molecular formula C10H19IO2 B1601025 Tert-butyl 6-iodohexanoate CAS No. 67899-04-1

Tert-butyl 6-iodohexanoate

Cat. No. B1601025
CAS RN: 67899-04-1
M. Wt: 298.16 g/mol
InChI Key: MNNOXJIFTSBCFQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-iodohexanoate is a chemical compound with the molecular formula C10H19IO2 .


Synthesis Analysis

The synthesis of Tert-butyl 6-iodohexanoate can be achieved through various methods. One method involves the reaction of Tert-butyl 6-bromohexanoate with sodium iodide in acetone under an inert atmosphere . The mixture is refluxed for 10 hours, after which the solvent is removed, and the crude product is taken up in diethyl ether and filtered to remove sodium bromide . The solvent is then evaporated under reduced pressure, and the crude product is passed through a silica-gel column and eluted with 5% ethyl acetate in hexanes to afford Tert-butyl 6-iodohexanoate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 6-iodohexanoate is represented by the InChI code 1S/C10H19IO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 19 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Tert-butyl 6-iodohexanoate can participate in various chemical reactions. For instance, it can undergo deprotonation with a base such as sodium hydroxide or potassium hydroxide . This reaction is typically carried out in an aqueous phase and is slightly exothermic .


Physical And Chemical Properties Analysis

Tert-butyl 6-iodohexanoate is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound has a molecular weight of 298.16 g/mol .

Safety And Hazards

Tert-butyl 6-iodohexanoate is classified as a dangerous substance. It has hazard statements H301-H311-H331-H341, indicating toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, wearing respiratory protection, protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

tert-butyl 6-iodohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19IO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNOXJIFTSBCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513783
Record name tert-Butyl 6-iodohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-iodohexanoate

CAS RN

67899-04-1
Record name Hexanoic acid, 6-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67899-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-iodohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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